3-(Methoxycarbonyl)-5-(prop-2-yn-1-yloxy)benzoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(methoxycarbonyl)-5-(prop-2-yn-1-yloxy)benzoic acid is a compound with a unique structure that includes a methoxycarbonyl group, a prop-2-yn-1-yloxy group, and a benzoic acid core. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology, due to its versatile functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methoxycarbonyl)-5-(prop-2-yn-1-yloxy)benzoic acid typically involves the esterification of a benzoic acid derivative with methanol in the presence of a strong acid catalyst, followed by the introduction of the prop-2-yn-1-yloxy group through a nucleophilic substitution reaction. The reaction conditions often include:
Temperature: Moderate to high temperatures (50-100°C)
Catalysts: Strong acids like sulfuric acid or hydrochloric acid
Solvents: Organic solvents such as dichloromethane or toluene
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(methoxycarbonyl)-5-(prop-2-yn-1-yloxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxycarbonyl group can be oxidized to form carboxylic acids.
Reduction: The prop-2-yn-1-yloxy group can be reduced to form propyl groups.
Substitution: The benzoic acid core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of propyl-substituted benzoic acids.
Substitution: Formation of halogenated or nitrated benzoic acids.
Wissenschaftliche Forschungsanwendungen
3-(methoxycarbonyl)-5-(prop-2-yn-1-yloxy)benzoic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of chemical probes and ligands.
Biology: Used in the study of enzyme interactions and as a component in bioorthogonal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(methoxycarbonyl)-5-(prop-2-yn-1-yloxy)benzoic acid involves its functional groups interacting with biological targets. The methoxycarbonyl group can participate in esterification reactions, while the prop-2-yn-1-yloxy group can undergo click chemistry reactions with azides. These interactions can modify biological molecules and pathways, making this compound useful in chemical biology and medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid: Similar structure but with a benzoyl group instead of a methoxycarbonyl group.
2-((prop-2-yn-1-yloxy)carbonyl)benzoic acid: Similar structure but with a different substitution pattern on the benzoic acid core.
Uniqueness
3-(methoxycarbonyl)-5-(prop-2-yn-1-yloxy)benzoic acid is unique due to its combination of functional groups, which allows for diverse chemical reactions and applications. Its ability to participate in both esterification and click chemistry reactions makes it a versatile tool in scientific research.
Eigenschaften
CAS-Nummer |
2785347-14-8 |
---|---|
Molekularformel |
C12H10O5 |
Molekulargewicht |
234.20 g/mol |
IUPAC-Name |
3-methoxycarbonyl-5-prop-2-ynoxybenzoic acid |
InChI |
InChI=1S/C12H10O5/c1-3-4-17-10-6-8(11(13)14)5-9(7-10)12(15)16-2/h1,5-7H,4H2,2H3,(H,13,14) |
InChI-Schlüssel |
FWXAXKPOVUEERU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)O)OCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.